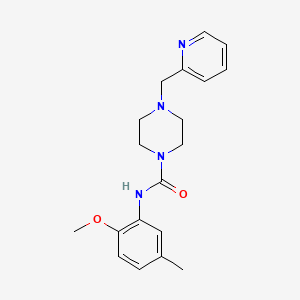
N-(2-methoxy-5-methylphenyl)-4-(2-pyridinylmethyl)-1-piperazinecarboxamide
Vue d'ensemble
Description
N-(2-methoxy-5-methylphenyl)-4-(2-pyridinylmethyl)-1-piperazinecarboxamide, also known as MP-10, is a chemical compound that has been widely studied for its potential therapeutic applications. MP-10 belongs to the class of piperazine derivatives, which have been shown to have a range of pharmacological effects.
Applications De Recherche Scientifique
N-(2-methoxy-5-methylphenyl)-4-(2-pyridinylmethyl)-1-piperazinecarboxamide has been studied for its potential therapeutic applications in a range of diseases, including depression, anxiety, and schizophrenia. In animal studies, N-(2-methoxy-5-methylphenyl)-4-(2-pyridinylmethyl)-1-piperazinecarboxamide has been shown to have anxiolytic and antidepressant effects, as well as antipsychotic effects. N-(2-methoxy-5-methylphenyl)-4-(2-pyridinylmethyl)-1-piperazinecarboxamide has also been studied for its potential use in the treatment of drug addiction and withdrawal symptoms.
Mécanisme D'action
The exact mechanism of action of N-(2-methoxy-5-methylphenyl)-4-(2-pyridinylmethyl)-1-piperazinecarboxamide is not fully understood, but it is thought to act as a partial agonist at the serotonin 5-HT1A receptor and as an antagonist at the dopamine D2 receptor. These actions are believed to underlie the anxiolytic, antidepressant, and antipsychotic effects of N-(2-methoxy-5-methylphenyl)-4-(2-pyridinylmethyl)-1-piperazinecarboxamide.
Biochemical and Physiological Effects:
N-(2-methoxy-5-methylphenyl)-4-(2-pyridinylmethyl)-1-piperazinecarboxamide has been shown to have a range of biochemical and physiological effects. In animal studies, N-(2-methoxy-5-methylphenyl)-4-(2-pyridinylmethyl)-1-piperazinecarboxamide has been shown to increase levels of serotonin and dopamine in the brain, which are neurotransmitters that play a role in mood regulation. N-(2-methoxy-5-methylphenyl)-4-(2-pyridinylmethyl)-1-piperazinecarboxamide has also been shown to have anxiolytic and sedative effects, as well as antipsychotic effects.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-methoxy-5-methylphenyl)-4-(2-pyridinylmethyl)-1-piperazinecarboxamide has several advantages for lab experiments, including its high purity and good yield in synthesis, as well as its well-characterized pharmacological effects. However, there are also some limitations to using N-(2-methoxy-5-methylphenyl)-4-(2-pyridinylmethyl)-1-piperazinecarboxamide in lab experiments, including its potential toxicity and the need for careful dosing to avoid adverse effects.
Orientations Futures
There are several future directions for research on N-(2-methoxy-5-methylphenyl)-4-(2-pyridinylmethyl)-1-piperazinecarboxamide. One area of interest is the development of more selective and potent compounds that target specific receptors in the brain. Another area of interest is the study of the long-term effects of N-(2-methoxy-5-methylphenyl)-4-(2-pyridinylmethyl)-1-piperazinecarboxamide on brain function and behavior. Finally, the potential use of N-(2-methoxy-5-methylphenyl)-4-(2-pyridinylmethyl)-1-piperazinecarboxamide in combination with other drugs for the treatment of psychiatric disorders is an area of ongoing research.
Conclusion:
In conclusion, N-(2-methoxy-5-methylphenyl)-4-(2-pyridinylmethyl)-1-piperazinecarboxamide is a chemical compound that has been widely studied for its potential therapeutic applications. The synthesis method of N-(2-methoxy-5-methylphenyl)-4-(2-pyridinylmethyl)-1-piperazinecarboxamide has been optimized to yield a high purity product with a good yield. N-(2-methoxy-5-methylphenyl)-4-(2-pyridinylmethyl)-1-piperazinecarboxamide has been shown to have anxiolytic, antidepressant, and antipsychotic effects, and has been studied for its potential use in the treatment of drug addiction and withdrawal symptoms. While there are some limitations to using N-(2-methoxy-5-methylphenyl)-4-(2-pyridinylmethyl)-1-piperazinecarboxamide in lab experiments, there are several future directions for research on this compound.
Propriétés
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-4-(pyridin-2-ylmethyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c1-15-6-7-18(25-2)17(13-15)21-19(24)23-11-9-22(10-12-23)14-16-5-3-4-8-20-16/h3-8,13H,9-12,14H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPOBQQBBSFKPSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)N2CCN(CC2)CC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(5-chloro-2-thienyl)methyl]-N-(4-ethoxyphenyl)-1-piperazinecarboxamide](/img/structure/B4285140.png)
![4-[(5-chloro-2-thienyl)methyl]-N-(3,5-dimethylphenyl)-1-piperazinecarboxamide](/img/structure/B4285143.png)
![methyl 3-({[4-(4-pyridinylmethyl)-1-piperazinyl]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B4285146.png)
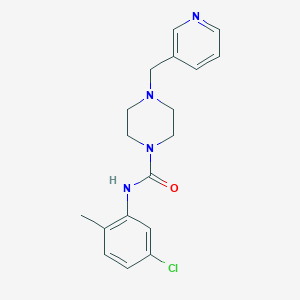
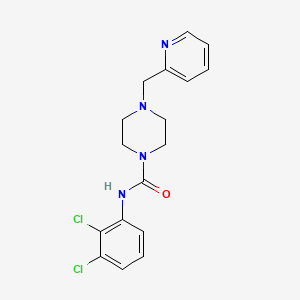
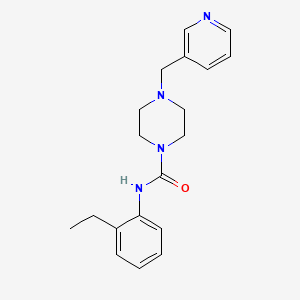
![N-2,1,3-benzothiadiazol-5-yl-2-[4-(3-chlorophenyl)-1-piperazinyl]acetamide](/img/structure/B4285179.png)
![N-2,1,3-benzothiadiazol-5-yl-2-[4-(3-fluorobenzyl)-1-piperazinyl]acetamide](/img/structure/B4285185.png)
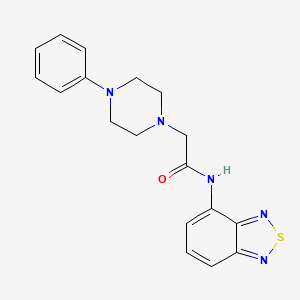
![N-2,1,3-benzothiadiazol-4-yl-2-[4-(4-isopropylbenzyl)-1-piperazinyl]acetamide](/img/structure/B4285192.png)
![N-2,1,3-benzoxadiazol-4-yl-2-{4-[4-(benzyloxy)-3-methoxybenzyl]-1-piperazinyl}acetamide](/img/structure/B4285195.png)
![N-2,1,3-benzothiadiazol-4-yl-2-{4-[4-(dimethylamino)benzyl]-1-piperazinyl}acetamide](/img/structure/B4285201.png)
![N-(3-methylphenyl)-N'-[4-(1-pyrrolidinylmethyl)phenyl]urea](/img/structure/B4285208.png)
